
Phenyl 3-amino-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 3-amino-4-methylbenzoate is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzoic acid, where the phenyl group is esterified with 3-amino-4-methylbenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl 3-amino-4-methylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 3-amino-4-methylbenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl 3-amino-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong acids like sulfuric acid or catalysts like iron(III) chloride.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Phenyl 3-amino-4-methylbenzyl alcohol.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Phenyl 3-amino-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of phenyl 3-amino-4-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Phenyl 3-amino-4-methylbenzoate can be compared with other similar compounds such as:
Phenyl benzoate: Lacks the amino and methyl groups, making it less reactive in certain chemical reactions.
3-amino-4-methylbenzoic acid: The esterification with phenol enhances its solubility and reactivity.
Methyl 3-amino-4-methylbenzoate: Similar structure but with a methyl ester group instead of a phenyl ester, leading to different physical and chemical properties.
Propriétés
Numéro CAS |
76765-60-1 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
phenyl 3-amino-4-methylbenzoate |
InChI |
InChI=1S/C14H13NO2/c1-10-7-8-11(9-13(10)15)14(16)17-12-5-3-2-4-6-12/h2-9H,15H2,1H3 |
Clé InChI |
FLDBLKUKZWISKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


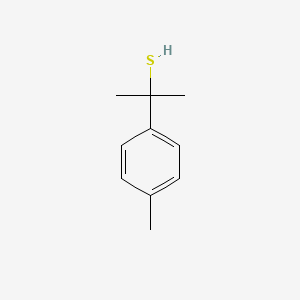
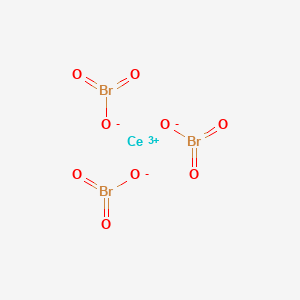
![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
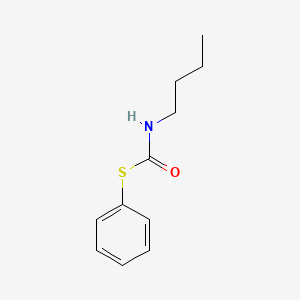
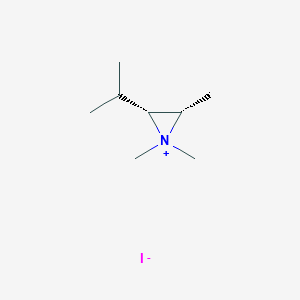
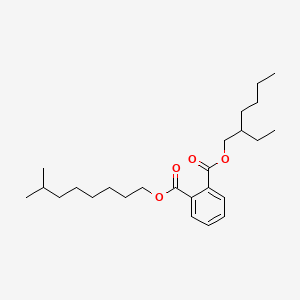

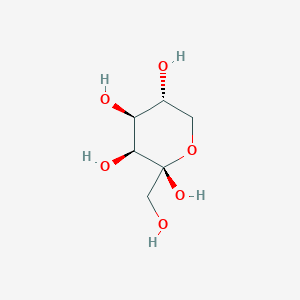
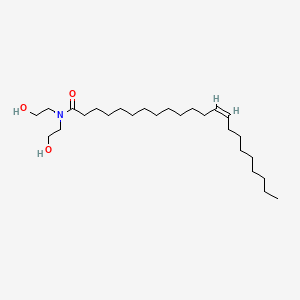
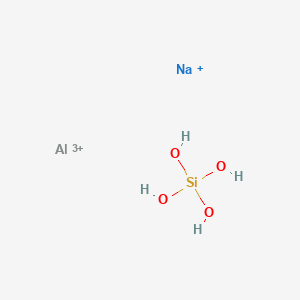

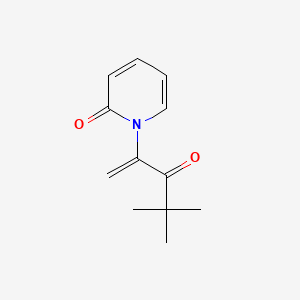

![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)
